molecular formula C17H16FN3O B2447169 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 683780-03-2

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B2447169
CAS No.: 683780-03-2
M. Wt: 297.333
InChI Key: JYZQJBUPRQMJJD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. As part of the aminoquinazoline chemical class, this compound is primarily investigated for its potential as a protein kinase inhibitor . Its core structure is closely related to established pharmacophores that target tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) family . The specific substitutions on the quinazoline core—a 4-fluorophenyl group at the 2-position and a 2-methoxyethylamino group at the 4-position—are designed to modulate the compound's potency, selectivity, and physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies . This compound is strictly for Research Use Only (RUO) and is intended for laboratory investigations to further the understanding of kinase-mediated signaling pathways . Its applications include in vitro enzymatic assays to assess inhibition profiles and cellular models to study its effects on cancer cell proliferation and survival. Researchers utilize this and related quinazoline amines in the exploration of new therapeutic agents for various pathological conditions, including neoplastic diseases . As a fine chemical for research, proper handling procedures must be observed. While a specific safety profile for this exact molecule is not fully established, structurally similar compounds may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection. Do not breathe dust and use only in a well-ventilated area .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQJBUPRQMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Nucleophilic Aromatic Substitution (SNAr) and Cyclization

A transition-metal-free approach, adapted from Cs₂CO₃-mediated SNAr reactions, offers a robust pathway for constructing the quinazoline core. In this method, ortho-fluorobenzamide derivatives react with primary amines under strongly basic conditions. For 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine:

  • Reaction Setup :

    • Starting Materials : 2-Fluoro-N-(4-fluorophenyl)benzamide and 2-methoxyethylamine.
    • Base : Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 hours.
    • Mechanism :
      • Step 1 : SNAr displacement of the ortho-fluorine by 2-methoxyethylamine, forming a diamide intermediate.
      • Step 2 : Base-induced intramolecular cyclization, followed by dehydration to yield the quinazoline ring.
  • Optimization Insights :

    • Solvent : DMSO enhances solubility and stabilizes intermediates via hydrogen bonding.
    • Temperature : Prolonged heating (24 hours) ensures complete cyclization.
    • Yield : Analogous reactions report yields of 68–87% for 2,3-disubstituted quinazolines.
  • Substrate Compatibility :

    • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve SNAr reactivity.
    • Bulky amines like 2-methoxyethylamine require excess equivalents (2.5–3.0 equiv) to drive the reaction.

Oxidative Coupling Using H₂O₂ and DMSO

Radical-mediated synthesis, leveraging DMSO as a carbon source and H₂O₂ as an oxidant, provides an alternative route. This method is particularly effective for introducing methylene bridges but can be adapted for amine incorporation:

  • Reaction Protocol :

    • Reactants : 2-Amino-N-(4-fluorophenyl)benzamide and 2-methoxyethylamine.
    • Conditions : H₂O₂ (1 equiv) in DMSO at 150°C for 20 hours.
    • Mechanism :
      • Step 1 : DMSO decomposes to generate sulfinyl radicals, facilitating C–N bond formation.
      • Step 2 : Oxidative aromatization by H₂O₂ yields the quinazoline scaffold.
  • Critical Parameters :

    • Oxidant Stoichiometry : Excess H₂O₂ (>1 equiv) leads to overoxidation, reducing yields.
    • Temperature Control : Reactions below 140°C result in incomplete cyclization.
  • Scope and Limitations :

    • Electron-rich aryl groups (e.g., 4-fluorophenyl) enhance radical stability, improving yields.
    • Steric hindrance from N-(2-methoxyethyl) groups may necessitate longer reaction times (24–30 hours).

Multi-Step Synthesis via Intermediate Functionalization

A patent-derived approach (CN104876931A) outlines a sequential strategy for introducing diverse substituents. While originally designed for purine-containing quinazolines, this method can be modified:

  • Synthetic Sequence :

    • Step 1 : Condensation of 2-amino-6-fluorobenzoic acid with N-Boc-protected L-2-aminobutyric acid using triphenyl phosphite in pyridine.
    • Step 2 : Deprotection and cyclization with aniline at elevated temperatures (80–140°C).
    • Step 3 : Amine displacement using 2-methoxyethylamine under basic conditions.
  • Key Advantages :

    • Optical Purity : Chiral centers introduced via Boc-protected amino acids enable enantioselective synthesis.
    • Scalability : Yields >70% reported for analogous tertiary amines.
  • Challenges :

    • Complexity : Multi-step synthesis requires rigorous purification after each step.
    • Functional Group Tolerance : Strong bases (e.g., Cs₂CO₃) may degrade acid-sensitive groups.

Comparative Analysis of Methodologies

Parameter SNAr/Cyclization Oxidative Coupling Multi-Step Synthesis
Reaction Time 24–48 hours 20–30 hours 3–5 days
Yield 68–87% 65–78% 70–82%
Functional Group Tolerance Moderate High Low
Scalability High Moderate High

Mechanistic Considerations and Side Reactions

  • Byproduct Formation :

    • SNAr Route : Trace amounts of hydrolyzed amides (e.g., benzamide) observed due to residual moisture.
    • Oxidative Coupling : Dimethyl disulfide (from DMSO decomposition) detected via GC-MS.
  • Mitigation Strategies :

    • Drying Agents : Anhydrous Na₂SO₄ or molecular sieves improve yields by 10–15%.
    • Inert Atmosphere : Nitrogen or argon reduces oxidative side reactions.

Chemical Reactions Analysis

Amine Side Chain Reactivity

The N-(2-methoxyethyl) group participates in:

  • Alkylation/Acylation :
    Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of K₂CO₃/DMF to form N-alkylated or N-acylated derivatives .

ReactionConditionsProduct YieldReference
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 8h68%
N-AcetylationAcCl, Et₃N, CH₂Cl₂, RT, 4h82%

Fluorophenyl Substituent

The 4-fluorophenyl moiety exhibits:

  • Electrophilic Aromatic Substitution (EAS) :
    Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs at the meta position relative to fluorine .

  • Cross-Coupling Reactions :
    Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) modifies the aryl group .

Oxidation and Reduction

  • Oxidation :
    The quinazoline ring resists oxidation under mild conditions but undergoes degradation with strong oxidants like KMnO₄ .

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=N bond to form dihydroquinazoline derivatives .

Ring Expansion/Contraction

No direct evidence exists for this compound, but related quinazolines undergo photochemical ring expansion to form benzodiazepines under UV light .

Enzyme-Targeted Modifications

  • Kinase Inhibition :
    The compound inhibits EGFR/VEGFR-2 kinases via hydrogen bonding between the quinazoline N1 and kinase active sites . Modifying the methoxyethyl group (e.g., replacing with bulkier substituents) enhances potency .

ModificationIC₅₀ (EGFR)IC₅₀ (VEGFR-2)Reference
-OCH₂CH₂OCH₃0.049 μM0.054 μM
-OCH₂CH₂N(CH₃)₂0.032 μM0.041 μM

Prodrug Formation

The methoxyethylamine side chain is esterified with succinic anhydride (pyridine, RT) to improve aqueous solubility .

Stability and Degradation

  • Hydrolytic Stability :
    Stable in pH 4–9 buffers (24h, 37°C) but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Photodegradation :
    Exposure to UV light (254 nm, 48h) causes 15% decomposition, forming a hydroxylated byproduct .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancers. For instance, quinazoline derivatives have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
    Table 1: Cytotoxic Effects of Quinazoline Derivatives
    CompoundCell LineIC50 (µM)
    A1PC310
    A2MCF-710
    A3HT-2912
    The mechanisms underlying this activity often involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents.
  • Kinase Inhibition :
    • The compound is investigated for its potential as a kinase inhibitor. Kinases are critical in signaling pathways related to cell growth and survival. By selectively inhibiting specific kinases, such compounds can downregulate tumor growth signals and promote apoptosis without significant cytotoxic effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of quinazoline derivatives. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in preclinical models:

  • Anticancer Efficacy :
    • A study demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent .
  • Antimicrobial Properties :
    • Another investigation reported that a similar compound exhibited broad-spectrum antimicrobial activity against various pathogens in vitro, showcasing its potential for development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and may include kinases, receptors, and other proteins involved in cellular signaling and regulation.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    2-(4-fluorophenyl)-N-(2-ethoxyethyl)quinazolin-4-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and pharmacokinetic properties.

    2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-ol: This compound has a hydroxyl group instead of an amine group, which may alter its hydrogen bonding and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its overall chemical and biological properties.

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a fluorophenyl group and a methoxyethyl group. These substitutions may significantly influence its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways critical for tumor growth and survival.
  • Receptor Binding : It can bind to various receptors, including receptor tyrosine kinases (RTKs), which are often implicated in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to substantiate these claims.

Antitumor Activity

Research indicates that compounds within the quinazoline class exhibit significant antitumor properties. The specific compound this compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, studies have shown that quinazoline derivatives can down-regulate signaling pathways associated with tumor growth, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

A notable study highlighted the inhibitory effects of related quinazoline derivatives on tyrosinase, an enzyme involved in melanin production. The derivative 2-(4-fluorophenyl)-quinazolin-4(3H)-one was shown to inhibit tyrosinase activity with an IC50 value of 120 μM, suggesting that similar compounds may possess comparable enzyme inhibition capabilities .

Case Study: Antitumor Mechanism

In a recent study focusing on quinazoline derivatives, researchers explored the interaction between these compounds and receptor tyrosine kinases. The findings indicated that certain structural modifications enhance binding affinity and selectivity toward mutated kinases common in various cancers .

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-7TBDRTK Inhibition
Related Quinazoline DerivativeHepG20.07Apoptosis Induction

Research Findings on Quinazoline Derivatives

A comprehensive review of quinazoline derivatives revealed their broad spectrum of biological activities, including cytotoxicity against several cancer cell lines. The review emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a quinazoline core. For example, halogen displacement on a pre-functionalized quinazoline intermediate (e.g., 2-chloroquinazoline) with 4-fluorophenyl groups, followed by nucleophilic substitution with 2-methoxyethylamine. Critical parameters include temperature control (60–80°C for amination), solvent choice (DMF or THF for polar aprotic conditions), and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxyethyl protons at δ 3.2–3.5 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 354.14).
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding patterns, as seen in analogs like 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine .

Advanced Research Questions

Q. What pharmacophoric features of this compound are critical for its biological activity?

  • Methodological Answer : 3D-QSAR studies on related quinazoline derivatives (e.g., 2-morpholinyl analogs) suggest that:

  • The fluorophenyl group enhances hydrophobic interactions with target proteins.
  • The methoxyethyl chain improves solubility and may engage in hydrogen bonding.
  • The quinazoline core acts as a planar scaffold for π-π stacking. Computational modeling (e.g., CoMFA/CoMSIA) can map electrostatic and steric fields to prioritize substituent modifications .

Q. How can researchers evaluate the compound’s inhibitory activity against kinase targets?

  • Methodological Answer : Use enzyme inhibition assays (e.g., EGFR or VEGFR2 kinases):

Incubate the compound with kinase and ATP in a buffer (pH 7.4).

Quantify phosphorylation via ELISA or fluorescence-based detection.

Calculate IC₅₀ values using nonlinear regression. Compare with control inhibitors (e.g., gefitinib). Structural analogs like N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine show IC₅₀ < 1 µM, suggesting fluorophenyl groups enhance potency .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions (e.g., variable activity despite similar substituents) may arise from:

  • Conformational flexibility : Use molecular dynamics simulations to assess binding pose stability.
  • Off-target effects : Perform selectivity profiling across kinase panels.
  • Solubility limitations : Measure logP values (e.g., via HPLC) and correlate with cellular uptake. Cross-reference with analogs like N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine, where nitro groups reduce bioavailability despite in vitro activity .

Q. How does the methoxyethyl substituent influence pharmacokinetic properties compared to other alkylamines?

  • Methodological Answer : The methoxyethyl group balances lipophilicity (logP ~2.5) and solubility:

  • In vitro : Enhanced aqueous solubility (e.g., >50 µg/mL in PBS) compared to methyl or ethyl analogs.
  • In vivo : Prolongs half-life via reduced hepatic metabolism (cytochrome P450 resistance). Validate using metabolic stability assays (e.g., microsomal incubation + LC-MS analysis) .

Q. What synthetic routes are available for generating fluorophenyl-quinazoline analogs with improved selectivity?

  • Methodological Answer : Diversify the quinazoline core via:

  • Positional isomerism : Substitute fluorine at ortho/meta positions on the phenyl ring.
  • Heteroatom replacement : Replace methoxyethyl with morpholino or piperazinyl groups (see N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine for improved kinase selectivity ).
  • Bioisosteric swaps : Replace fluorine with chloro or nitro groups, as in N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine .

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